2-(5-methoxy-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide 2-(5-methoxy-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14978448
InChI: InChI=1S/C19H21N3O4S/c1-26-16-4-7-18-15(12-16)9-11-22(18)13-19(23)21-10-8-14-2-5-17(6-3-14)27(20,24)25/h2-7,9,11-12H,8,10,13H2,1H3,(H,21,23)(H2,20,24,25)
SMILES:
Molecular Formula: C19H21N3O4S
Molecular Weight: 387.5 g/mol

2-(5-methoxy-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

CAS No.:

Cat. No.: VC14978448

Molecular Formula: C19H21N3O4S

Molecular Weight: 387.5 g/mol

* For research use only. Not for human or veterinary use.

2-(5-methoxy-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide -

Specification

Molecular Formula C19H21N3O4S
Molecular Weight 387.5 g/mol
IUPAC Name 2-(5-methoxyindol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Standard InChI InChI=1S/C19H21N3O4S/c1-26-16-4-7-18-15(12-16)9-11-22(18)13-19(23)21-10-8-14-2-5-17(6-3-14)27(20,24)25/h2-7,9,11-12H,8,10,13H2,1H3,(H,21,23)(H2,20,24,25)
Standard InChI Key ONBSRHKEODKBLZ-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Introduction

2-(5-methoxy-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a synthetic organic compound belonging to the indole derivatives class. It is characterized by a complex structure that integrates an indole moiety with a methoxy group and a sulfonamide group. The compound's molecular formula is C19H21N3O4S, and it has a molecular weight of approximately 387.5 g/mol .

Synthesis and Chemical Reactivity

The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves multiple steps, including the formation of the indole ring and the attachment of the sulfonamide and methoxy groups. The compound's chemical reactivity is influenced by its functional groups, which can participate in various reactions to modify its structure and enhance its biological activity.

Biological Activity and Potential Applications

2-(5-methoxy-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide exhibits significant biological activities, making it a valuable candidate for medicinal chemistry research. The presence of both the methoxy group on the indole ring and the sulfonamide functionality enhances its potential therapeutic applications. Studies on its interactions with biological targets are crucial for understanding its pharmacodynamics and pharmacokinetics.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(5-methoxy-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide. These include:

Compound NameStructural FeaturesBiological Activity
N-[4-(aminosulfonyl)benzyl]-2-(1H-indol-1-yl)acetamideLacks methoxy groupAntimicrobial
N-[4-(aminosulfonyl)benzyl]-2-(5-hydroxy-1H-indol-1-yl)acetamideContains hydroxy group instead of methoxyAntitumor
N-[4-(sulfonamide)benzyl]-2-(indolyl)acetamideSulfonamide and indoleAntimicrobial
2-(7-methoxy-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamideContains different methoxy positionAnticancer

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